(1R,3R)-3-Methylcyclohexanamine hydrochloride
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Overview
Description
(1R,3R)-3-Methylcyclohexanamine hydrochloride is a chiral amine compound with the molecular formula C7H15ClN. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. The compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Methylcyclohexanamine hydrochloride typically involves the reduction of the corresponding ketone or nitrile precursor. One common method is the catalytic hydrogenation of 3-methylcyclohexanone using a chiral catalyst to obtain the desired stereoisomer. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a solvent such as ethanol or methanol.
Another approach involves the reduction of 3-methylcyclohexanenitrile using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically performed in an inert atmosphere to prevent oxidation and is followed by acidification with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and scalability. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, resulting in higher yields and purity of the final product. The use of flow chemistry also minimizes the formation of by-products and reduces the overall production cost.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-Methylcyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or imine derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, such as converting it to the corresponding alcohol using reducing agents like LiAlH4.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using metal catalysts like palladium or platinum.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 3-Methylcyclohexanone, 3-Methylcyclohexanimine.
Reduction: 3-Methylcyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the electrophile used.
Scientific Research Applications
(1R,3R)-3-Methylcyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Employed in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1S,3S)-3-Methylcyclohexanamine hydrochloride
- (1R,3R)-3-Aminocyclohexanol hydrochloride
- (1R,2R)-2-Methylcyclohexanamine hydrochloride
Uniqueness
(1R,3R)-3-Methylcyclohexanamine hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes. Its ability to form stable complexes with various molecular targets also sets it apart from other similar compounds, enhancing its utility in scientific research and industrial applications.
Properties
IUPAC Name |
(1R,3R)-3-methylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-2-4-7(8)5-6;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKKCFRNDXQWLJ-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H](C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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